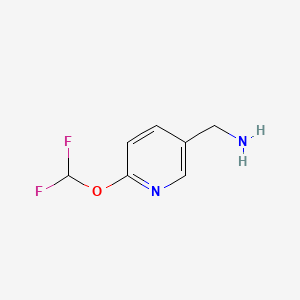

(6-(Difluoromethoxy)pyridin-3-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

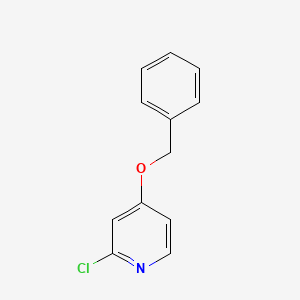

“(6-(Difluoromethoxy)pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C7H8F2N2O . It has a molecular weight of 174.15 . The IUPAC name for this compound is [6-(difluoromethoxy)-3-pyridinyl]methanamine .

Molecular Structure Analysis

The InChI code for “(6-(Difluoromethoxy)pyridin-3-yl)methanamine” is 1S/C7H8F2N2O/c8-7(9)12-6-2-1-5(3-10)4-11-6/h1-2,4,7H,3,10H2 . The canonical SMILES representation is C1=CC(=NC=C1CN)OC(F)F .Physical And Chemical Properties Analysis

“(6-(Difluoromethoxy)pyridin-3-yl)methanamine” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用

Metabolic Pathways and Pharmacokinetics

Research on similar pyridine derivatives, including a dipeptidyl peptidase IV inhibitor named PF-00734200, has provided insights into their metabolism, excretion, and pharmacokinetics. PF-00734200 showed rapid absorption in rats, dogs, and humans, with major routes of metabolism involving hydroxylation, amide hydrolysis, N-dealkylation, and various Phase II metabolic pathways. The study suggests that compounds like PF-00734200 are eliminated through both metabolism and renal clearance (Sharma et al., 2012).

Anti-Anoxic Activity

A study explored the synthesis of 4-arylpyridine derivatives, which included amino moieties at the C-3 position of the pyridine ring, to discover new cerebral protective agents. Some of these compounds showed significant anti-anoxic activity in mice, suggesting potential applications in protecting brain function under conditions of reduced oxygen availability (Kuno et al., 1993).

Radiolabeled Compounds for Peripheral Benzodiazepine Receptors

Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, including fluoroethoxy and fluoropropoxy derivatives, have been synthesized and evaluated for their affinity for peripheral benzodiazepine receptors. These compounds, including PBR102 and PBR111, showed high in vitro affinity and selectivity for peripheral benzodiazepine receptors, indicating potential use in studying neurodegenerative disorders using positron emission tomography (Fookes et al., 2008).

Acid Secretion Inhibition

KFP‐H008, a novel potassium‐competitive acid blocker, was shown to inhibit gastric acid secretion in rats effectively. This compound represents a new option for patients with acid-related diseases and provides a longer-lasting inhibitory action compared to commonly used drugs in clinical treatment (Li et al., 2017).

Induction of Cytochromes P450

Pyridine derivatives, such as picoline N-oxides, were evaluated for their ability to induce cytochrome P450 (CYP) enzymes in rat liver. The study found that particular isomers of picoline N-oxide rapidly upregulate CYP2B and CYP2E1, implicating them in enhanced lipid peroxidation observed in microsomes, which may contribute to the hepatotoxicity of pyridines (Murray et al., 1997).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

特性

IUPAC Name |

[6-(difluoromethoxy)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c8-7(9)12-6-2-1-5(3-10)4-11-6/h1-2,4,7H,3,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOFZBGNUGJSBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00739520 |

Source

|

| Record name | 1-[6-(Difluoromethoxy)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1198103-43-3 |

Source

|

| Record name | 1-[6-(Difluoromethoxy)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00739520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [6-(difluoromethoxy)pyridin-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B598402.png)

![Methyl [(E)-(4-methylphenyl)methylene]carbamate](/img/structure/B598404.png)

![2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile](/img/structure/B598407.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B598416.png)